molecular formula C3HCl2F5O B12726274 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (R)- CAS No. 172103-20-7

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (R)-

Cat. No.: B12726274
CAS No.: 172103-20-7
M. Wt: 218.93 g/mol
InChI Key: TZZWXBLENLGFDD-SFOWXEAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane typically involves the reaction of chlorodifluoromethane with trifluoroethanol under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required temperature and pressure conditions. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated alcohols, acids, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane involves its interaction with various molecular targets. The compound’s high fluorine content allows it to form strong bonds with biological molecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high chemical stability and reactivity .

Properties

CAS No.

172103-20-7

Molecular Formula

C3HCl2F5O

Molecular Weight

218.93 g/mol

IUPAC Name

(2R)-2-chloro-2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane

InChI

InChI=1S/C3HCl2F5O/c4-1(2(6,7)8)11-3(5,9)10/h1H/t1-/m0/s1

InChI Key

TZZWXBLENLGFDD-SFOWXEAESA-N

Isomeric SMILES

[C@@H](C(F)(F)F)(OC(F)(F)Cl)Cl

Canonical SMILES

C(C(F)(F)F)(OC(F)(F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.